PEG Chain Length (n=25) vs. Shorter Commercial Analogs (n=4-24)
Benzyl-PEG25-amine possesses a discrete PEG25 spacer comprising 25 ethylene oxide units (molecular weight ~1208.5 Da), which is longer than the standard commercial PEG series (n=4, 8, 12, 24) typically offered as methyl-PEG-NHS esters . This extended chain length provides a greater hydrodynamic radius and increased molecular weight, which are critical determinants of in vivo circulation half-life and renal clearance threshold [1].
| Evidence Dimension | PEG chain length (n) and molecular weight (Da) |
|---|---|
| Target Compound Data | n=25; MW ≈ 1208.5 Da |
| Comparator Or Baseline | Commercial MS(PEG)n series: n=4, 8, 12, 24; MW range ~250-1100 Da |
| Quantified Difference | Target exceeds the maximum commercial chain length by 1 unit (n=25 vs n=24), representing ~4% longer spacer |
| Conditions | Discrete-length PEG compounds; molecular formula comparison |
Why This Matters
The extended spacer length can significantly influence PROTAC ternary complex formation and linker optimization, directly affecting degradation efficiency and target selectivity.
- [1] Rocca C, et al. PEGylated Proteins: How Much Does Molecular Weight Matter? Clin Pharmacokinet. 2025;64(11):1587-1597. doi:10.1007/s40262-025-01568-3. View Source
